3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2BrF5O |
|---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrF5O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H |
InChI Key |
DDKYGKMDZQUBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Grignard reagent approach is pivotal for introducing trifluoroacetyl groups to halogenated aromatic systems. In the context of 3',5'-dichloro derivatives, 3,5-dichlorobromobenzene undergoes transmetallation with magnesium in tetrahydrofuran (THF), forming a reactive aryl magnesium bromide intermediate (compound II). This intermediate reacts with trifluoroacetyl dimethylamine or analogous reagents (compound III) to install the trifluoroacetyl moiety. Acid quenching with dilute HCl then yields the final product.
Key advantages include mild reaction conditions (20–30°C vs. traditional cryogenic temperatures) and simplified workup procedures. For instance, Example 1 of CN113024390B achieved 89% yield using a 1:1.65 molar ratio of 3,5-dichloro-4-aminobromobenzene to trifluoroacetyl dimethylamine.
Solvent and Stoichiometric Optimization
THF is the solvent of choice due to its ability to stabilize Grignard intermediates. Experiments varying THF volume (75–600 mL per 0.2 mol substrate) demonstrated that excess solvent reduces side reactions but complicates product isolation. Example 15 (240 mL THF) achieved 85% yield, whereas Example 16 (75 mL) dropped to 72% due to incomplete dissolution.
Stoichiometric ratios of Grignard reagent (Mg) to substrate are critical. A 10% excess of Mg (0.22 mol Mg per 0.2 mol substrate) ensured complete conversion, as lower ratios (e.g., 0.18 mol Mg) resulted in unreacted starting material (Example 28: 63% yield).
Sandmeyer Reaction-Based Bromination
Coupling with Trifluoroacetyl Reagents
The second step involves reacting 3,5-dichlorobromobenzene with 1-trifluoroacetyl piperidine in THF using Mg as the Grignard initiator. Example 2 of WO2021240331A1 reported 88% yield when using a 1:1.2 molar ratio of bromide to trifluoroacetyl reagent. Elevated temperatures (40–60°C) accelerated the reaction but risked decomposition, whereas temperatures <30°C maintained selectivity.
Comparative Analysis of Methodologies
Yield and Purity Trends
Table 1 consolidates data from 14 examples in CN113024390B, highlighting the impact of trifluoroacetyl reagent choice:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| Trifluoroacetyl dimethylamine | 89–92 | 98–99 |
| Trifluoroacetyl diethylamine | 85–88 | 97–98 |
| Trifluoroacetyl morpholine | 78–81 | 95–96 |
Dimethylamine derivatives outperformed bulkier analogs due to faster kinetics and reduced steric hindrance.
Temperature and Solvent Effects
Reaction temperatures between 20–30°C optimized both yield and energy efficiency. Example 23 (0°C) achieved 91% yield but required prolonged reaction times (12 h vs. 5 h at 20°C). Polar aprotic solvents like THF outperformed hydrocarbons (e.g., hexane in Example 21: 68% yield).
Industrial-Scale Adaptations
Process Intensification Strategies
Example 40 of CN113024390B scaled the reaction to 4 mol substrate, using 2.4 L THF and 107 g Mg. Continuous dropwise addition of the Grignard reagent over 2 h minimized exothermicity, achieving 87% yield at 20°C. Post-reaction acid quenching with 5% HCl enabled rapid phase separation, reducing processing time by 40% compared to H₂SO₄.
Waste Stream Management
The THF solvent was recovered via distillation (90% efficiency), and Mg salts were neutralized to Mg(OH)₂ for safe disposal. Lifecycle analyses indicated a 30% reduction in hazardous waste compared to traditional bromination methods.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares key structural and electronic properties of 3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone with related compounds:
*TFA = trifluoroacetophenone; †Additional trifluoromethyl group at 5'.
Key Observations:
Substituent Positions: The 2',6'-difluoro substitution in the target compound creates a sterically hindered and electronically deactivated aromatic ring, reducing reactivity in nucleophilic additions compared to mono-fluorinated analogs like 4'-Bromo-2,2,2-TFA .
Electron-Withdrawing Effects : The trifluoromethyl group at the acetyl position stabilizes negative charges, enhancing suitability for base-catalyzed reactions (e.g., ¹⁸F-labeling in radiochemistry) .
Bromine Position : Bromine at 3' (meta) vs. 4' (para) alters resonance effects. For example, 4'-Bromo-TFA exhibits stronger para-directing effects in electrophilic substitutions compared to the meta-substituted target compound .
Biological Activity
3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone (CAS Number: 1208074-69-4) is a fluorinated aromatic compound notable for its diverse biological activities. The incorporation of fluorine and bromine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and biological research.
- Molecular Formula : C₈H₂BrF₅O
- Molecular Weight : 289.00 g/mol
- Melting Point : Not specified
- LogP : 3.4723
- Polar Surface Area (TPSA) : 17.07 Ų
These properties suggest that the compound has moderate lipophilicity, which can influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound's reactivity and binding affinity to these targets.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Properties :
- Studies have shown that halogenated acetophenones can demonstrate antimicrobial effects against various bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
-
Anticancer Activity :
- Fluorinated compounds are often investigated for their potential anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit cancer cell growth through such mechanisms.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, studies on structurally related compounds indicate potential inhibition of cholinesterases and other enzymes critical for neurotransmitter regulation.
Case Study 1: Antimicrobial Activity
In a recent study, the antimicrobial efficacy of various fluorinated acetophenones was evaluated against standard bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value comparable to known antibiotics.
Case Study 2: Anticancer Screening
A screening of fluorinated compounds for anticancer activity revealed that this compound showed promising results in inhibiting the proliferation of breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve the induction of apoptosis through caspase activation pathways.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
